2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine
Description
2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine is a pyridine derivative characterized by an ethylthio (-S-CH₂CH₃) substituent at the 2-position and a 1-methylpiperidin-2-yl group at the 3-position of the pyridine ring. The compound’s structure combines sulfur-containing and nitrogenous heterocyclic moieties, which are common in bioactive molecules. For example, compounds with thioether linkages (e.g., ethylthio groups) are often prepared by reacting thiols with halogenated precursors under basic conditions .
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2S/c1-3-16-13-11(7-6-9-14-13)12-8-4-5-10-15(12)2/h6-7,9,12H,3-5,8,10H2,1-2H3 |
InChI Key |
DELBCWZUJPVJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCCN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the pyridine ring.
Attachment of the 1-Methylpiperidin-2-yl Group: This step involves the formation of a carbon-nitrogen bond between the pyridine ring and the 1-methylpiperidin-2-yl group, which can be achieved through various coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Anticancer Activity : Research indicates that 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cells, particularly breast cancer cells, by activating caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and tissue edema following administration, indicating its potential use in treating inflammatory diseases.
- Chemical Synthesis :
-
Material Science :
- Development of New Materials : The compound's properties may be exploited in the development of novel materials with specific functionalities. Its ability to participate in diverse chemical reactions makes it suitable for creating polymers or other advanced materials.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed that treatment with this compound led to a significant increase in early apoptotic cells as measured by flow cytometry, indicating its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Properties
In an experimental model using lipopolysaccharide (LPS) to induce inflammation, the administration of the compound resulted in a marked decrease in paw edema. Histological analysis further confirmed reduced infiltration of inflammatory cells in treated subjects compared to controls, supporting its application in managing inflammatory conditions.
Summary of Findings
The compound this compound has shown promising applications across various scientific domains:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Induces apoptosis in cancer cells; anti-inflammatory effects observed |
| Chemical Synthesis | Acts as a building block for complex organic molecules |
| Material Science | Potential for developing advanced materials |
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine with structurally or functionally related pyridine derivatives, based on the evidence provided:
Structural and Functional Insights
In contrast, electron-withdrawing groups like trifluoromethyl (e.g., compound 16 in ) may reduce basicity but increase metabolic stability. The 1-methylpiperidin-2-yl group introduces steric bulk and basicity, similar to piperidinyl or pyrrolidinyl moieties in and . Such groups are common in CNS-targeting drugs due to their ability to modulate receptor binding .
Synthetic Pathways The target compound’s ethylthio group could be introduced via a nucleophilic substitution reaction, analogous to the synthesis of compound 2 in , where chloroacetamide reacts with a pyridine-thione precursor . Cyclization strategies (e.g., ethanolic sodium ethoxide in ) might be employed to stabilize the piperidine ring .
Thermal and Spectral Properties
- While melting points for the target compound are unavailable, substituted pyridines with halogen or nitro groups () exhibit higher melting points (268–287°C) due to strong intermolecular interactions . The ethylthio group, being less polar, may lower the melting point relative to these analogs.
- 1H NMR data for similar compounds (e.g., δH 2.5–3.5 ppm for piperidinyl protons in ) suggest distinct shifts for the 1-methylpiperidin-2-yl group in the target compound .
Biological Relevance
- Compounds with pyridine-triazole hybrids () exhibit tuberculostatic activity, suggesting that the target compound’s sulfur and piperidine motifs could be optimized for antimicrobial applications .
- Fluoropiperidine-containing analogs () are explored for kinase inhibition, highlighting the versatility of piperidine-pyridine hybrids in drug discovery .
Biological Activity
2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. Pyridine compounds are known for their wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and data tables.
Overview of Pyridine Compounds
Pyridine and its derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. They are utilized in several therapeutic areas, including oncology and infectious diseases. The presence of heterocycles, such as piperidine in this compound, enhances its biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyridine derivatives can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit carbonic anhydrase, which is crucial for tumor growth and metastasis .
- Receptor Modulation : The compound may interact with various receptors, including those involved in platelet aggregation and thrombus formation. This interaction can have implications for cardiovascular health .
- Antimicrobial Properties : Pyridine compounds have shown efficacy against a range of pathogens, suggesting that this compound could possess similar antimicrobial activity .
Research Findings
Recent studies have explored the biological activity of similar pyridine compounds, providing insights into their potential applications:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Liu et al. (2019) | 2-amino-4-(1-piperidine) pyridine | ALK/ROS1 inhibition | Not specified |
| PMC Study (2022) | Various pyridine derivatives | Antimicrobial against S. aureus, E. coli | IC50 values ranging from 38 μM to 41 μM |
| Crasto et al. (2024) | Novel pyridine analogs | Anticancer activity | Not specified |
Case Studies
- Anticancer Activity : Research indicates that certain pyridine derivatives exhibit significant anticancer properties through the inhibition of key signaling pathways involved in tumor growth. For instance, compounds similar to this compound have been identified as dual inhibitors for cancer-related kinases .
- Antimicrobial Efficacy : In vitro studies have demonstrated that pyridine compounds can effectively inhibit the growth of various bacterial strains. The compound's structural characteristics contribute to its ability to penetrate bacterial membranes and disrupt cellular processes .
- Cardiovascular Implications : The modulation of platelet aggregation pathways by pyridine derivatives suggests potential therapeutic applications in preventing cardiovascular events related to thrombosis .
Q & A
Q. What are the optimal synthetic routes for 2-(Ethylthio)-3-(1-methylpiperidin-2-yl)pyridine, and how can reaction yields be improved?
- Methodological Answer : Synthetic optimization typically involves testing solvents (e.g., ethanol, water), catalysts (e.g., cesium carbonate), and temperature conditions. For example, refluxing in ethanol at 80–100°C improves imine intermediate formation, as seen in analogous pyridine derivatives . Reaction yields can be enhanced by stepwise purification (e.g., column chromatography) and adjusting stoichiometric ratios of reagents like ethyl halides .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for verifying molecular weight and substituent positions. For sulfur-containing analogs, X-ray crystallography has been used to resolve ambiguity in ethylthio group orientation . Physicochemical properties (e.g., LogP, TPSA) should be validated using computational tools like MarvinSketch or ACD/Labs .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer : Pre-solubilization in DMSO (≤0.1% v/v) followed by dilution in aqueous buffers (PBS, pH 7.4) is common. Stability can be monitored via HPLC-UV at intervals (0, 6, 24 hrs). For piperidine-containing analogs, refrigeration (4°C) and inert atmospheres (N₂) reduce degradation .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological target interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. For piperidine derivatives, pharmacophore mapping using PyMOL identifies critical binding motifs (e.g., sulfur atoms for covalent interactions) . Retrosynthesis tools (e.g., Pistachio, Reaxys) aid in designing analogs with improved affinity .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, endpoint measurements). Standardize protocols using positive/negative controls (e.g., known enzyme inhibitors). For pyridine-thioethers, dose-response curves (IC₅₀/EC₅₀) across multiple replicates reduce false positives . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Methodological Answer : Off-target profiling via kinase screening panels (e.g., Eurofins) identifies promiscuous interactions. For piperidine-pyridine hybrids, isotopic labeling (e.g., ¹⁴C) tracks metabolite distribution in vivo, distinguishing parent compound effects from metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
